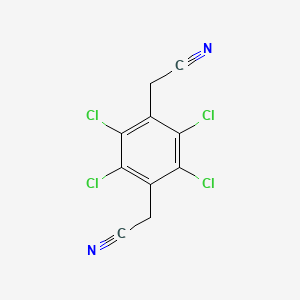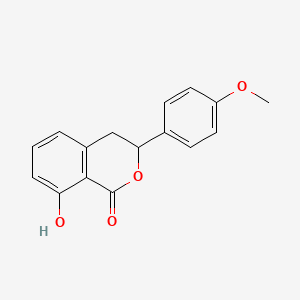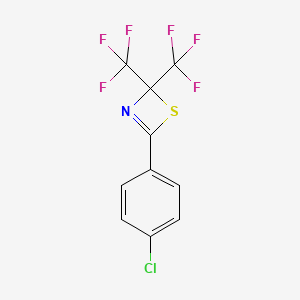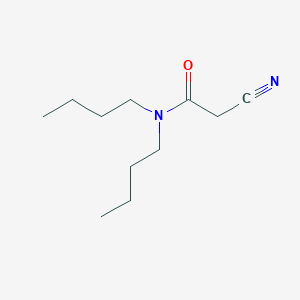
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- is a complex organic compound with the molecular formula C₁₇H₁₈O and a molecular weight of 238.3242 This compound is characterized by its unique structure, which includes a methanobenzocyclododecene core with multiple hydrogenated positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- typically involves multi-step organic reactions. The initial step often includes the formation of the cyclododecene ring, followed by the introduction of the methano bridge and the ketone functional group. Common reagents used in these reactions include cyclododecatriene, methylene iodide, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or chromatography.
化学反応の分析
Types of Reactions
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclododecanone: Similar in structure but lacks the methano bridge.
Benzocyclododecene: Similar core structure but different functional groups.
Hexahydrobenzocyclododecene: Similar hydrogenation pattern but different substituents.
Uniqueness
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- is unique due to its specific combination of a methano bridge and a ketone functional group, which imparts distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
55027-91-3 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC名 |
tricyclo[8.6.1.03,8]heptadeca-1,3,5,7,9-pentaen-17-one |
InChI |
InChI=1S/C17H18O/c18-17-15-9-3-1-2-4-10-16(17)12-14-8-6-5-7-13(14)11-15/h5-8,11-12H,1-4,9-10H2 |
InChIキー |
SEHRMVZYNQNPSO-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2=CC3=CC=CC=C3C=C(C2=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


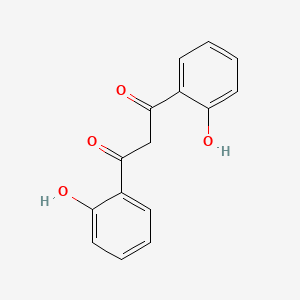
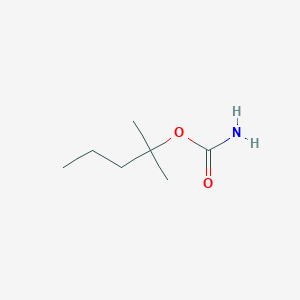

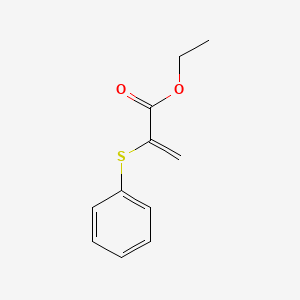
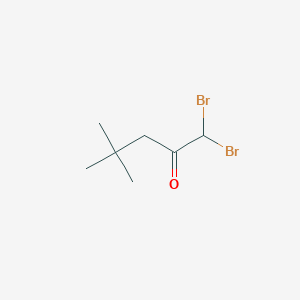
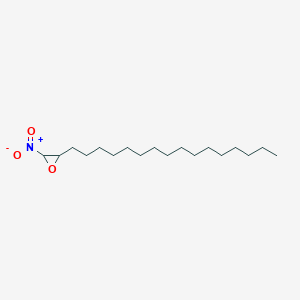
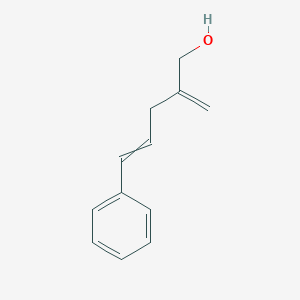
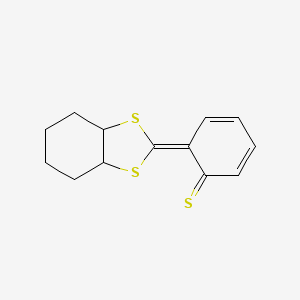

sulfanium bromide](/img/structure/B14632837.png)
